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Compound of Interest

Compound Name: N-Acetyl-5-acetoxytryptamine
CAS No.: 28026-16-6
Cat. No.: B1596998

Get Quote

Executive Summary

N-Acetyl-5-acetoxytryptamine represents a specialized chemical scaffold within the
indolealkylamine family. While often overshadowed by its 5-methoxy analog (Melatonin) and its
deacetylated precursor (N-Acetylserotonin or NAS), the 5-acetoxy derivatives occupy a critical
niche as lipophilic prodrugs and metabolic probes.

This guide provides a technical comparison of N-Acetyl-5-acetoxytryptamine derivatives
against clinical melatonergic standards (Melatonin, Ramelteon, Agomelatine). It synthesizes
structure-activity relationships (SAR), receptor binding kinetics, and metabolic stability data to
inform drug design strategies.

Structural Logic & SAR Analysis

The pharmacological activity of tryptamine derivatives at Melatonin receptors (MT

and MT
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) is governed by the precise electronic and steric configuration of the indole 3- and 5-positions.

The 5-Position Substituent: The "Functional Switch"

The core difference between Melatonin and the subject compound lies at the 5-position of the
indole ring.

o 5-Methoxy (Melatonin): The methyl ether is metabolically stable and provides the optimal
electron density for hydrogen bonding within the MT receptor pocket (specifically interacting
with transmembrane helices V and VI).

o 5-Hydroxy (N-Acetylserotonin - NAS): Possesses high antioxidant capacity but suffers from
rapid Phase Il metabolism (glucuronidation/sulfation) and reduced blood-brain barrier (BBB)
permeability compared to melatonin.

o 5-Acetoxy (N-Acetyl-5-acetoxytryptamine):

o Mechanism: The acetoxy group acts as a lipophilic mask for the hydroxyl group. It
increases logP (lipophilicity), enhancing membrane permeability.

o Bioactivity: In vitro, the bulky acetoxy group often reduces direct receptor affinity (

) due to steric clash within the binding pocket. However, in vivo, it functions as a prodrug,
rapidly hydrolyzed by plasma esterases to release the active NAS.

SAR Decision Matrix

The following diagram illustrates the structural consequences of modifying the N-Acetyl-5-
acetoxytryptamine scaffold.
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Figure 1: SAR Decision Matrix for Indolealkylamine Derivatives. The 5-acetoxy modification
serves primarily to modulate pharmacokinetics rather than intrinsic receptor potency.

Comparative Performance Analysis

The following data compares N-Acetyl-5-acetoxytryptamine (as a representative acetoxy
derivative) against standard melatonergics.

Table 1: Physicochemical and Pharmacological Profile
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N-Acetyl-5- ] N-
~ Melatonin Ramelteon ]
Feature acetoxytryptami . Acetylserotonin
(Standard) (Clinical) .
ne (Metabolite)
Prodrug / Endogenous ) ) Precursor /
Role _ - _ Synthetic Agonist o
Lipophilic Analog  Agonist Antioxidant
MT
Affinity ( > 10 nM (Low) 0.08 nM 0.014 nM ~1-5 nM
)
MT
Affinity ( > 10 nM (Low) 0.38 nM 0.045 nM ~5-10 nM
)
Half-Life ( Variable
(Esterase 20-50 min 1-2.6 hours <10 min
) dependent)
Lipophilicit
Pop Y ~2.1 (High) 1.6 2.6 0.8
(LogP)
Primary Hydrolysis - CYP1A2 _ _
) 6-Hydroxylation o Conjugation
Metabolism NAS Oxidation

*Note: Direct affinity of acetoxy derivatives is often lower than methoxy analogs due to steric

hindrance. Efficacy is driven by conversion to the 5-hydroxy form (NAS) or direct antioxidant

effects.

Key Insights:

e Potency vs. Permeability: While Ramelteon exhibits superior binding affinity due to its

rigidified indenofuran core, N-Acetyl-5-acetoxytryptamine offers a unique advantage in

membrane permeability, potentially allowing for higher intracellular concentrations of the

active antioxidant NAS upon hydrolysis.
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e Metabolic Fate: Melatonin is cleared via CYP450-mediated 6-hydroxylation. In contrast, 5-
acetoxy derivatives bypass initial CYP metabolism but are susceptible to plasma esterases.

Experimental Protocols

To validate the SAR assertions above, the following protocols are recommended. These are
designed to be self-validating systems where controls ensure data integrity.

Protocol A: Synthesis of N-Acetyl-5-acetoxytryptamine

Objective: Selective acetylation of the 5-hydroxyl group of N-acetylserotonin.
Reagents: N-Acetylserotonin (NAS), Acetic Anhydride (

), Pyridine, Dichloromethane (DCM).

o Dissolution: Dissolve 1.0 eq of NAS in anhydrous DCM under Nitrogen atmosphere.
o Base Addition: Add 3.0 eq of Pyridine (acts as solvent/base).
o Acetylation: Dropwise add 1.2 eq of Acetic Anhydride at 0°C.

o Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in
DCM).

o Validation: Disappearance of the polar NAS spot (

) and appearance of the less polar product (
).
o Workup: Wash with 1N HCI (to remove pyridine), then saturated

, then brine. Dry over

 Purification: Recrystallize from EtOAc/Hexane.
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Protocol B: Competitive Receptor Binding Assay ( -
lodomelatonin)

Objective: Determine

values for MT

IMT

receptors.

System: CHO cells stably expressing human MT
or MT

receptors.

 Membrane Prep: Homogenize cells in ice-cold Tris-HCI buffer (pH 7.4). Centrifuge at 40,000
x g for 20 min. Resuspend pellet.

* Incubation:
o Total Binding: Membrane prep + 50 pM
-lodomelatonin.
o Non-Specific Binding (NSB): Add 10
M Melatonin (saturating concentration).

o Experimental: Add N-Acetyl-5-acetoxytryptamine at concentrations ranging from

to

M.
o Equilibrium: Incubate at 37°C for 60 minutes.

o Termination: Rapid filtration through glass fiber filters (Whatman GF/B) soaked in 0.5%
polyethylenimine.
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e Analysis: Measure radioactivity via gamma counter.
o Calculation:
(Cheng-Prusoff equation).
Mechanism of Action: Signaling Pathway
Melatonin receptors are G-protein coupled receptors (GPCRS) that primarily couple to

proteins. The following diagram details the downstream signaling cascade activated by these
derivatives.

MT1/MT2 Activation Gi/Go Inhibition Adenylyl Dy . CAMP Reduced Activation o PKA . CREB
Receptor Protein Cyclase ™| (Decrease) 1 Activity gl Phosphorylation

Ligand
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Figure 2: MT1/MT2 Receptor Signaling Cascade. Activation leads to inhibition of Adenylyl
Cyclase and reduction of cCAMP levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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